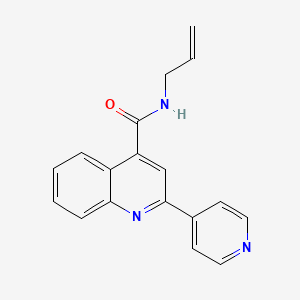
N-(prop-2-en-1-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(prop-2-en-1-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C18H15N3O and its molecular weight is 289.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(prop-2-en-1-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, mechanisms of action, biological activities, and relevant case studies related to this compound.
Chemical Structure and Synthesis
The compound features a unique structure that includes both pyridine and quinoline rings along with a carboxamide group. The synthesis typically involves multi-step organic reactions:
- Formation of the Quinoline Core : This can be achieved through Skraup synthesis, which involves cyclization reactions using aniline derivatives.
- Introduction of the Pyridine Ring : This step often utilizes cross-coupling reactions such as Suzuki-Miyaura coupling.
- Formation of the Carboxamide Group : This is generally done by reacting quinoline derivatives with carboxylic acid derivatives under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:
- Inhibition of DNA Synthesis : Similar quinoline derivatives have shown efficacy in inhibiting DNA synthesis in microbial cells, suggesting potential antimicrobial properties.
- Anticancer Effects : The compound may interfere with cell signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance:
- Selectivity Against Cancer Cell Lines : this compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specific IC50 values indicate its potency compared to established chemotherapeutics.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| H460 | 15.5 | 5 |
| A549 | 12.3 | 6 |
| HT-29 | 10.0 | 7 |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown potential against various microbial strains:
- Antibacterial Efficacy : In vitro studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 8.0 |
| S. aureus | 6.5 |
| P. aeruginosa | 10.0 |
Case Studies
- In Vivo Studies : A recent study evaluated the anticancer effects of this compound in mouse models bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
- Combination Therapies : The compound has been tested in combination with existing chemotherapeutic agents, showing enhanced efficacy and reduced side effects, suggesting potential for use in combination therapies for cancer treatment.
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-prop-2-enyl-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H15N3O/c1-2-9-20-18(22)15-12-17(13-7-10-19-11-8-13)21-16-6-4-3-5-14(15)16/h2-8,10-12H,1,9H2,(H,20,22) |
InChI Key |
QAFUPRWLRMZGTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















